

Application Notes and Protocols for Oral Administration of BW-723C86 in Mice

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Compound of Interest

Compound Name: BW-723C86

Cat. No.: B1668156

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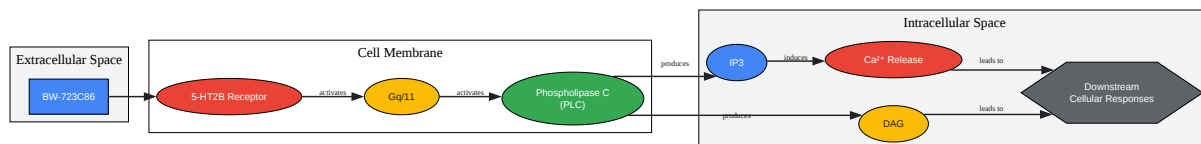
Introduction

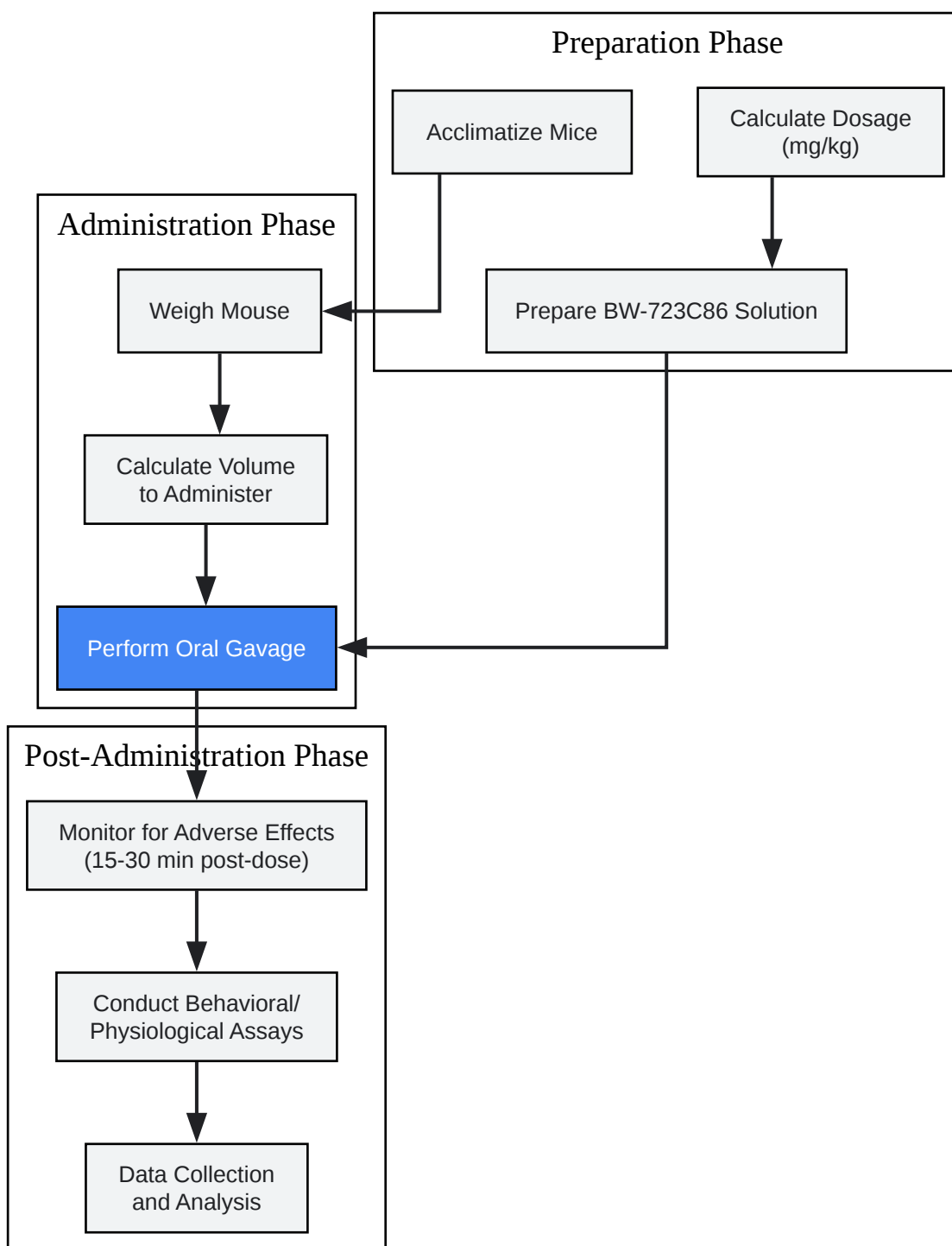
BW-723C86 is a tryptamine derivative that functions as a selective agonist for the 5-HT_{2B} receptor.^[1] It is recognized for its anxiolytic-like properties and its utility in investigating the physiological and pathological roles of the 5-HT_{2B} receptor.^[1] Although characterized as orally active, detailed protocols and quantitative data specifically for the oral administration of **BW-723C86** in mice are not extensively documented in publicly available literature.^[1] The following application notes and protocols are compiled from existing data on **BW-723C86** in various animal models and administration routes, alongside established methodologies for oral gavage in mice. These guidelines are intended to serve as a comprehensive resource for researchers designing studies involving the oral delivery of this compound.

Physicochemical Properties and Mechanism of Action

BW-723C86 is a selective 5-HT_{2B} receptor agonist, also exhibiting some activity as a 5-HT_{2C} receptor agonist.^[1] Its primary mechanism of action involves the activation of the Gq/11 protein-coupled 5-HT_{2B} receptor. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Subsequently, IP₃ mediates the release of intracellular calcium, triggering a cascade of downstream signaling events.

Signaling Pathway of BW-723C86 via 5-HT_{2B} Receptor





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References

- 1. medchemexpress.com [medchemexpress.com]
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